molecular formula C₁₃H₂₃N₃O₇S B1146430 S-(2-Hydroxypropyl)glutathione CAS No. 85933-29-5

S-(2-Hydroxypropyl)glutathione

Cat. No. B1146430
CAS RN: 85933-29-5
M. Wt: 365.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Hydroxypropyl)glutathione is a biliary glutamylcysteinylglycine (GSH) conjugate metabolite of 1,2-dibromo-3-chloropropane (DBCP) . It is a white solid and has a molecular formula of C₁₃H₂₃N₃O₇S. It is used in the field of drug delivery systems .


Synthesis Analysis

The synthesis of S-(2-Hydroxypropyl)glutathione involves the use of GSH responsive linkers to prepare polymers that degrade upon exposure to millimolar concentrations of GSH . The preparation of these polymers is part of a broader strategy for creating glutathione responsive materials .


Molecular Structure Analysis

The molecular weight of S-(2-Hydroxypropyl)glutathione is 365.4. It is a tripeptide containing the amino acids glutamic acid, cysteine, and glycine .


Chemical Reactions Analysis

S-(2-Hydroxypropyl)glutathione is involved in the preparation of particles that disassemble at millimolar concentrations of GSH . These particles can chaperone a therapeutic agent in the extracellular environment and release the agent only when the particle is internalized by a target cell .


Physical And Chemical Properties Analysis

S-(2-Hydroxypropyl)glutathione is a white solid . It is hydrophilic and biodegradable . It has a molecular formula of C₁₃H₂₃N₃O₇S and a molecular weight of 365.4.

Scientific Research Applications

  • Electrochemical Detection of Reduced Glutathione : A study by Li et al. (2015) developed a novel electrocatalyst, MPT-HP-β-CD, showing high sensitivity and electrical conductivity for the electrochemical detection of reduced glutathione (GSH) in a neutral environment. This has potential applications in developing sensors for non-enzyme detection of GSH (Li et al., 2015).

  • Inhibition of Kainic Acid Binding to Glutamate Receptors : Andersson et al. (1995) identified S-(4-hydroxybenzyl)glutathione as the major principle responsible for inhibiting the in vitro binding of kainic acid to brain glutamate receptors. This discovery could be significant in understanding and manipulating glutamate receptor activity (Andersson et al., 1995).

  • Anticancer Potential : Murthy et al. (1994) found that S-(N-Aryl-N-hydroxycarbamoyl)glutathione derivatives are potent inhibitors of glyoxalase I, an anticancer target enzyme. This research suggests a potential use of these compounds as tumor-selective anticancer agents (Murthy et al., 1994).

  • Role in Redox and Detoxification Processes : Pastore et al. (2003) reviewed the fundamental role of glutathione in redox and detoxification processes. The paper highlights the importance of glutathione in protecting against toxicity and disease, which could have broad implications in health and medicine (Pastore et al., 2003).

  • 3-Hydroxypropionic Acid Tolerance in Yeast : Kildegaard et al. (2014) revealed a glutathione-dependent mechanism of 3-hydroxypropionic acid tolerance in yeast. This discovery suggests that glutathione-dependent reactions are used for detoxification and could be key in developing robust cell factories for industrial applications (Kildegaard et al., 2014).

  • Glycoproteomic Analysis : Liu et al. (2018) developed a hydrophilic metal-organic framework functionalized with glutathione for the enrichment of glycopeptides, demonstrating its application in glycoproteomic analysis (Liu et al., 2018).

Safety And Hazards

The safety information for S-(2-Hydroxypropyl)glutathione indicates that it is for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for S-(2-Hydroxypropyl)glutathione involve its use in smart drug delivery vehicles . There is intense research interest in materials that respond to biological cues, such as the elevated glutathione (GSH) concentration in the intracellular compartment . The use of S-(2-Hydroxypropyl)glutathione in the controlled delivery of both chemotherapeutic agents and genetic material is a key area of focus .

properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGTWORENDJZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Hydroxypropyl)glutathione

Citations

For This Compound
4
Citations
PG Pearson, EJ Soderlund, E Dybing, SD Nelson - Biochemistry, 1990 - ACS Publications
Department of Medicinal Chemistry, BG-20, School of Pharmacy, University of Washington, Seattle, Washington 98195, and Department of Toxicology, National Institute of Public Health…
Number of citations: 67 pubs.acs.org
A Allemang, C Lester, T Roth, S Pfuhler… - Food and Chemical …, 2022 - Elsevier
… For 2-chloroethanol, glutathione derivates include S-formylmethyl and S-carboxymethyl glutathione metabolites, while for 1-chloro-2-propanol, S-2-hydroxypropyl glutathione …
Number of citations: 5 www.sciencedirect.com
R Nilsson, B Molholt, EV Sargent - Regulatory Toxicology and …, 1991 - Elsevier
The potential for causing carcinogenic and mutagenic effects is the main concern when assessing the risks associated with low-level exposures of humans to the industrially important …
Number of citations: 13 www.sciencedirect.com
JL Dean, LM Carlson, R Mezencev… - … Toxicity Values for 1 …, 2021 - ncbi.nlm.nih.gov
US EPA’s Chemical Assessment Clustering Engine (ChemACE) clustering was performed as described in Appendix B. Using the most restrictive clustering rules (where ChemACE …
Number of citations: 0 www.ncbi.nlm.nih.gov

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